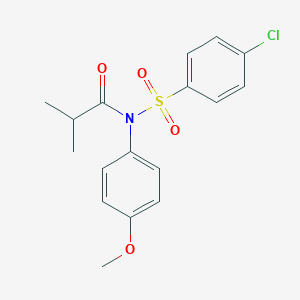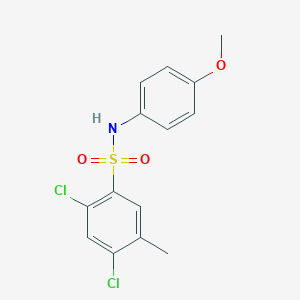
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as CNI-1493, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of T cells and the production of nitric oxide, which contributes to its immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be variable depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the potential use of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, the study of this compound has the potential to lead to the development of new therapies for a range of diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with isobutyric acid to form 4-chlorobenzenesulfonate isobutyl ester. This intermediate is then reacted with 4-methoxyaniline to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and the current method is considered to be highly efficient.
Aplicaciones Científicas De Investigación
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C17H18ClNO4S |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(2)17(20)19(14-6-8-15(23-3)9-7-14)24(21,22)16-10-4-13(18)5-11-16/h4-12H,1-3H3 |
Clave InChI |
MMFJFIFSEIPBKQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
